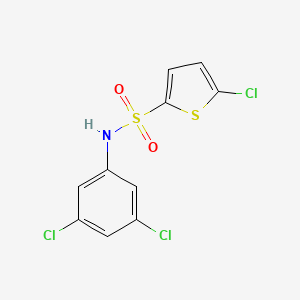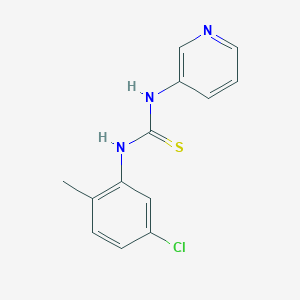
5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide
Descripción general
Descripción
5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the signaling pathway of B cells, which are a type of white blood cell involved in the immune response. Inhibition of BTK has been shown to be effective in treating various B cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a key role in the signaling pathway of B cells. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide prevents the phosphorylation of downstream targets, resulting in the suppression of B cell activation and proliferation.
Biochemical and Physiological Effects:
5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide has been shown to be effective in inhibiting B cell proliferation and survival in vitro and in vivo. In preclinical models of B cell lymphoma and chronic lymphocytic leukemia, 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide has demonstrated significant anti-tumor activity and prolonged survival. 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, suggesting its potential use in treating autoimmune and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide is a potent and selective inhibitor of BTK, making it a valuable tool for studying the role of BTK in various diseases. However, 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide has not been extensively studied in non-human primates, which may limit its translation to clinical use.
Direcciones Futuras
There are several potential future directions for 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide research. One area of interest is the combination of 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide with other targeted therapies or chemotherapy agents for the treatment of B cell malignancies. Another area of research is the use of 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Additionally, further studies are needed to evaluate the safety and efficacy of 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide in clinical trials for various indications.
Aplicaciones Científicas De Investigación
5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide has been extensively studied in preclinical models and clinical trials for various indications, including B cell lymphoma, chronic lymphocytic leukemia, multiple myeloma, rheumatoid arthritis, and lupus nephritis. In vitro and in vivo studies have shown that 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide inhibits BTK activity, leading to decreased B cell proliferation, survival, and migration. 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide also modulates the immune response by reducing the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO2S2/c11-6-3-7(12)5-8(4-6)14-18(15,16)10-2-1-9(13)17-10/h1-5,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDGXUNADDLORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromophenyl)-N'-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4286380.png)
![N-(2-bromophenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4286385.png)
![3-[({[4-(methoxycarbonyl)phenyl]amino}carbonyl)amino]benzoic acid](/img/structure/B4286395.png)
![methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4286407.png)
![methyl 2-[({4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4286413.png)
![N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4286415.png)
![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4286433.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(2-furylmethyl)thiourea](/img/structure/B4286439.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4286445.png)
![methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate](/img/structure/B4286464.png)


![4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4286481.png)
![4-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4286483.png)